2-Chloro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO. It is a colorless to almost colorless clear liquid with a molecular weight of 221.56 g/mol . This compound is known for its reactivity due to the presence of both an isocyanate group and a trifluoromethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)phenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
ClC6H3(CF3)NH2+COCl2→ClC6H3(CF3)NCO+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures typically maintained between 0°C and 10°C .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl isocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The isocyanate group can add to alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often in the presence of a catalyst.
Water: Hydrolyzes the isocyanate group to form the corresponding amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: Employed in the production of polymers and other advanced materials.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a fluorine atom instead of chlorine.
2-Chloro-4-(trifluoromethyl)phenyl isocyanate: Similar in structure but with the trifluoromethyl group in a different position.
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of an isocyanate group.
Uniqueness
2-Chloro-5-(trifluoromethyl)phenyl isocyanate is unique due to the combination of the isocyanate group and the trifluoromethyl group, which imparts distinct reactivity and properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPYOPYMWSHRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369816 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50528-86-4 | |
Record name | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50528-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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